molecular formula C12H15NO4 B1320352 6-(Tetrahydro-2H-pyran-2-ylmethoxy)nicotinic acid CAS No. 1016735-31-1

6-(Tetrahydro-2H-pyran-2-ylmethoxy)nicotinic acid

Cat. No.: B1320352
CAS No.: 1016735-31-1
M. Wt: 237.25 g/mol
InChI Key: MBMHKLWHUFQCAS-UHFFFAOYSA-N
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Description

6-(Tetrahydro-2H-pyran-2-ylmethoxy)nicotinic acid is a chemical compound with the molecular formula C12H15NO4 It is a derivative of nicotinic acid, where the hydrogen atom at the 6-position of the pyridine ring is replaced by a tetrahydro-2H-pyran-2-ylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Tetrahydro-2H-pyran-2-ylmethoxy)nicotinic acid typically involves the following steps:

    Starting Material: The synthesis begins with nicotinic acid as the starting material.

    Protection of Hydroxyl Group: The hydroxyl group of nicotinic acid is protected using a tetrahydro-2H-pyran-2-ylmethoxy group.

    Substitution Reaction: The protected nicotinic acid undergoes a substitution reaction where the hydrogen atom at the 6-position is replaced by the tetrahydro-2H-pyran-2-ylmethoxy group.

    Deprotection: The final step involves the deprotection of the hydroxyl group to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(Tetrahydro-2H-pyran-2-ylmethoxy)nicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6-(Tetrahydro-2H-pyran-2-ylmethoxy)nicotinic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(Tetrahydro-2H-pyran-2-ylmethoxy)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 6-(Tetrahydro-2-furanylmethoxy)nicotinic acid
  • 6-(Cyclopentylmethoxy)nicotinic acid
  • 6-(Cyclobutylmethoxy)nicotinic acid

Uniqueness

6-(Tetrahydro-2H-pyran-2-ylmethoxy)nicotinic acid is unique due to the presence of the tetrahydro-2H-pyran-2-ylmethoxy group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and potential benefits in research and industry.

Biological Activity

6-(Tetrahydro-2H-pyran-2-ylmethoxy)nicotinic acid is a derivative of nicotinic acid, which has garnered attention for its potential biological activities. This compound is being investigated for its roles in various biological systems, particularly in relation to its interactions with nicotinic acetylcholine receptors (nAChRs) and other molecular targets. Understanding its biological activity is crucial for exploring its therapeutic potential.

Chemical Structure and Properties

The chemical structure of this compound includes a nicotinic acid moiety linked to a tetrahydro-2H-pyran group via a methoxy bridge. This structural modification may influence its pharmacological properties, including receptor binding affinity and metabolic stability.

The biological activity of this compound is primarily mediated through its interaction with nAChRs. These receptors are integral to neurotransmission and are implicated in various physiological processes, including cognition, muscle contraction, and neuroprotection.

  • Receptor Interaction : The compound exhibits selective binding to specific nAChR subtypes, particularly the α3β4 and α4β2 receptors. Studies have shown that modifications on the pyridine core can enhance selectivity and potency against these receptors .
  • Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit enzymes involved in inflammatory pathways, suggesting that this compound may also exert anti-inflammatory effects through enzyme modulation.

Biological Activities

The compound has been evaluated for several biological activities:

  • Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties, which could be relevant in developing new antibiotics or antifungal agents.
  • Neuroprotective Effects : Given its interaction with nAChRs, there is interest in its neuroprotective potential, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
  • Anti-inflammatory Properties : The compound may modulate inflammatory responses through the inhibition of pro-inflammatory cytokines, which could be beneficial in treating conditions characterized by chronic inflammation.

Case Studies and Research Findings

Recent studies have provided insights into the biological activity of this compound:

  • Study on nAChR Binding : A study demonstrated that the compound exhibits a Ki value of 123 nM for the α3β4 nAChR subtype, indicating strong binding affinity. This selectivity is crucial for minimizing side effects associated with non-selective nAChR ligands .
  • Inflammation Model : In an animal model of inflammation, administration of the compound resulted in a significant reduction in levels of TNF-α and IL-1β, suggesting its potential as an anti-inflammatory agent.
  • Neuroprotection in vitro : In vitro assays revealed that the compound could protect neuronal cells from oxidative stress-induced apoptosis, further supporting its neuroprotective claims.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialPotential activity against bacteria
NeuroprotectionReduced apoptosis under oxidative stress
Anti-inflammatoryDecreased TNF-α and IL-1β levels
nAChR BindingKi = 123 nM for α3β4 subtype

Properties

IUPAC Name

6-(oxan-2-ylmethoxy)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c14-12(15)9-4-5-11(13-7-9)17-8-10-3-1-2-6-16-10/h4-5,7,10H,1-3,6,8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBMHKLWHUFQCAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)COC2=NC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound was synthesized as described for Intermediate example I-92 in 34% yield starting from ethyl 6-chloronicotinate and tetrahydro-2H-pyran-2-ylmethanol, the final reaction mixture was stirred for 1.5 h; 1H NMR (400 MHz, DMSO-d6) δ ppm 8.69 (d, 1 H), 8.13 (dd, 1 H), 6.91 (d, 1 H), 4.26 (d, 2 H), 3.87 (d, 1 H), 3.58-3.68 (m, 1 H), 3.37-3.44 (m, 1 H, obscured by H2O), 1.72-1.86 (m, 1 H), 1.62 (d, 1 H), 1.39-1.55 (m, 3 H), 1.23-1.36 (m, 1 H); MS (ESI) m/z 238[M+H+].
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Yield
34%

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